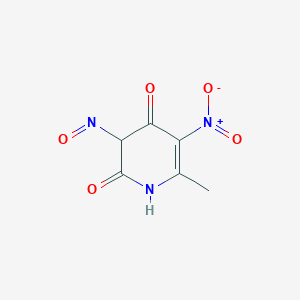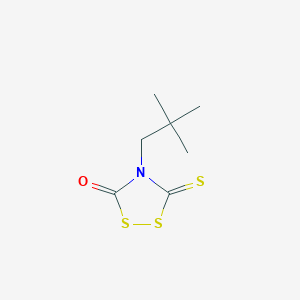![molecular formula C17H22O2S B14388984 Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate CAS No. 88354-75-0](/img/structure/B14388984.png)
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate is an organic compound with a complex structure that includes a cyclohexyl ring, a phenylsulfanyl group, and an ethyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the phenylsulfanyl group. One common method involves the use of a cyclohexanone derivative, which undergoes a series of reactions including alkylation, sulfonation, and esterification to yield the final product. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
化学反应分析
Types of Reactions
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or Grignard reagents are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
科学研究应用
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the activity of these targets by forming reversible or irreversible bonds, leading to changes in their function. The cyclohexyl ring and ethyl acetate moiety contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
- Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]propanoate
- Methyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate
- Ethyl [3-methylidene-4-(phenylsulfanyl)cyclopentyl]acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
88354-75-0 |
|---|---|
分子式 |
C17H22O2S |
分子量 |
290.4 g/mol |
IUPAC 名称 |
ethyl 2-(3-methylidene-4-phenylsulfanylcyclohexyl)acetate |
InChI |
InChI=1S/C17H22O2S/c1-3-19-17(18)12-14-9-10-16(13(2)11-14)20-15-7-5-4-6-8-15/h4-8,14,16H,2-3,9-12H2,1H3 |
InChI 键 |
ZQIQYWCPAWTMQH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CCC(C(=C)C1)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


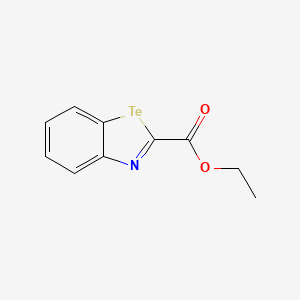
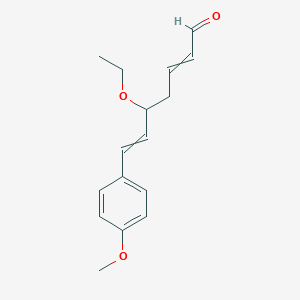

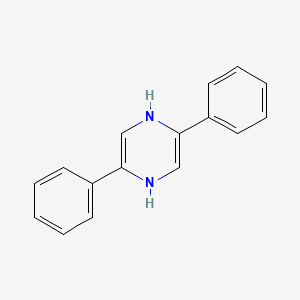

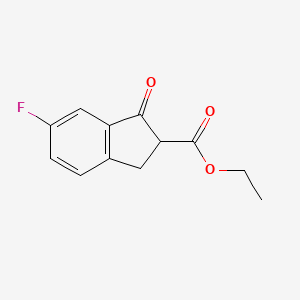
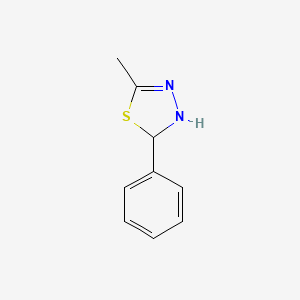
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
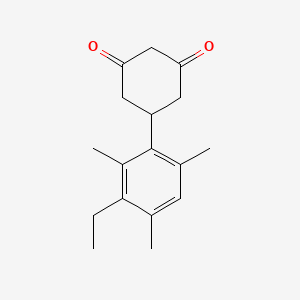
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)

